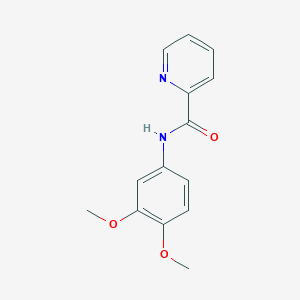

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYBHIXCJGGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and physical properties of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Executive Summary

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a synthetic small molecule belonging to the picolinamide class. Structurally, it consists of a pyridine-2-carbonyl core coupled to a 3,4-dimethoxyaniline moiety. This scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy and as a structural analogue of Combretastatin A-4 for tubulin polymerization inhibition.

This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, synthetic routes, and biological applications, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide |

| Common Synonyms | N-(3,4-dimethoxyphenyl)picolinamide; 3,4-Dimethoxy-2'-picolinanilide |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| SMILES | COc1ccc(cc1OC)NC(=O)c2ccccn2 |

| InChI Key | (Predicted) VQSAZLNDWODBDE-UHFFFAOYSA-N (Derivative base) |

| CAS Number | Not widely indexed as a standalone commodity; typically synthesized in-situ or available in compound libraries.[1][2][3][4] |

Structural Composition

The molecule comprises two distinct domains linked by an amide bond:

-

Head Group (A-Ring): A pyridine ring (picolinic acid derivative) capable of bidentate chelation and hydrogen bonding (acceptor).

-

Tail Group (B-Ring): A 3,4-dimethoxyphenyl ring (veratrole derivative), providing electron-rich pi-stacking interactions and lipophilicity.

Physicochemical Properties

The following data represents a synthesis of experimental values from analogous picolinamides and calculated descriptors standard in medicinal chemistry.

Quantitative Data Table

| Property | Value / Range | Context |

| Molecular Weight | 258.27 Da | Monoisotopic mass |

| Physical State | Solid (Crystalline powder) | Standard STP |

| Melting Point | 125°C – 135°C (Predicted) | Based on similar N-aryl picolinamides [1] |

| LogP (Octanol/Water) | 2.1 – 2.4 (Calculated) | Lipophilic, suitable for cell permeability |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | < 140 Ų indicates good oral bioavailability |

| H-Bond Donors | 1 (Amide NH) | Critical for active site binding |

| H-Bond Acceptors | 4 (Pyridine N, Amide O, 2x Methoxy O) | Interaction points for kinase hinge regions |

| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Poor water solubility (<0.1 mg/mL) |

| pKa | ~11.9 (Amide NH), ~3.5 (Pyridine N) | Pyridine nitrogen is weakly basic |

Synthesis & Characterization Protocols

Synthetic Pathway (Amide Coupling)

The most robust method for synthesizing N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide utilizes a HATU-mediated coupling reaction. This ensures high yield and minimizes racemization (though not applicable here as the molecule is achiral).

Reagents:

-

Reactant A: Pyridine-2-carboxylic acid (Picolinic acid) [CAS: 98-98-6]

-

Reactant B: 3,4-Dimethoxyaniline [CAS: 6315-89-5]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Protocol:

-

Activation: Dissolve Pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes.

-

Coupling: Add HATU (1.2 equiv) and stir for another 15 minutes to form the activated ester.

-

Amine Addition: Add 3,4-Dimethoxyaniline (1.1 equiv) in one portion.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 12–16 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Visual Synthesis Workflow

Caption: HATU-mediated amide coupling strategy for the synthesis of the target picolinamide derivative.

Biological & Pharmaceutical Context

HPK1 Inhibition (Immunotherapy)

The pyridine-2-carboxamide scaffold is a privileged structure in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[5] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.

-

Mechanism: The pyridine nitrogen and the amide oxygen often form a bidentate hydrogen bond interaction with the hinge region of the kinase (e.g., Cys94 in HPK1) [2].

-

Relevance: Inhibiting HPK1 enhances the immune system's ability to attack tumors. The 3,4-dimethoxyphenyl group fills the hydrophobic back pocket of the ATP-binding site, improving potency and selectivity.

Tubulin Polymerization Inhibition

Derivatives of this molecule serve as pyridine-bridged analogues of Combretastatin A-4 (CA-4) .

-

Mechanism: CA-4 is a vascular disrupting agent. Replacing the cis-double bond of CA-4 with a pyridine-amide linker creates a more stable scaffold that retains binding affinity to the colchicine site on tubulin [3].

-

Effect: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.

References

-

ChemicalBook. (2026).[6][7] Properties of N-(2,6-Dimethylphenyl)-2-picolinamide (Analogous Structure). Retrieved from

-

Wang, Y., et al. (2024).[8] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from

-

Zhang, X., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.[9] Journal of Medicinal Chemistry. Retrieved from

-

BenchChem. (2025).[10] General Protocol for Amide Synthesis. Retrieved from

Sources

- 1. 4-(Aminomethyl)pyridin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | C26H26N2O5 | CID 16000194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | C26H26N2O5 | CID 16000194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-(3,4-dimethoxyphenyl)pyridine-2-yl)-2,2-dimethylpropionamide - CAS号 663918-31-8 - 摩熵化学 [molaid.com]

- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 7. N-(2,6-Dimethylphenyl)-2-picolinamide | 39627-98-0 [chemicalbook.com]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chemical Structure Analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

This guide provides a comprehensive technical overview for the chemical structure analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. The pyridine carboxamide scaffold is a recurring motif in biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[1][2] This document will detail the synthetic rationale, and a multi-pronged analytical approach for the unambiguous structural elucidation and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridine Carboxamide Core

The pyridine ring is a fundamental heterocyclic structure found in numerous pharmaceuticals and agrochemicals.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in drug design. The carboxamide linkage provides a rigid and planar unit that can orient substituents in a well-defined three-dimensional space, crucial for molecular recognition at biological targets. The N-(3,4-dimethoxyphenyl) moiety is also a common feature in bioactive molecules, with the methoxy groups often enhancing metabolic stability and modulating electronic properties.[3] The convergence of these structural features in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide suggests a potential for interesting biological activities, necessitating a robust and thorough analytical characterization.

Synthesis Strategy: Amide Bond Formation

The most direct and widely employed method for the synthesis of N-aryl pyridine-2-carboxamides is the coupling of a pyridine-2-carboxylic acid derivative with an appropriate aniline.[4] This approach offers high yields and a broad substrate scope.

Generalized Synthetic Protocol

A common and effective method involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol:

-

Activation of Pyridine-2-carboxylic Acid: In a round-bottom flask, dissolve pyridine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Addition of Coupling Reagent: To this solution, add a suitable coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq.) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.).[4]

-

Base Addition: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.

-

Addition of Aniline: Introduce 3,4-dimethoxyaniline (1.0 eq.) to the activated carboxylic acid solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, both ¹H and ¹³C NMR spectra are crucial.

Generalized Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[5]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | Pyridine H6 |

| ~8.2 | d | 1H | Pyridine H3 |

| ~7.8 | t | 1H | Pyridine H4 |

| ~7.4 | t | 1H | Pyridine H5 |

| ~7.5 | d | 1H | Aromatic H2' |

| ~7.0 | dd | 1H | Aromatic H6' |

| ~6.8 | d | 1H | Aromatic H5' |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

| ~9.5 | br s | 1H | Amide (-NH) |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Amide Carbonyl (C=O) |

| ~150 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~149 | Aromatic C4' |

| ~146 | Aromatic C3' |

| ~137 | Pyridine C4 |

| ~131 | Aromatic C1' |

| ~126 | Pyridine C5 |

| ~122 | Pyridine C3 |

| ~111 | Aromatic C5' |

| ~112 | Aromatic C6' |

| ~105 | Aromatic C2' |

| ~56 | Methoxy (-OCH₃) |

| ~56 | Methoxy (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Generalized Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M+H)⁺: The most prominent peak in the ESI-MS spectrum is expected to be the protonated molecule. The calculated monoisotopic mass for C₁₄H₁₄N₂O₃ is 258.1004 g/mol . Therefore, the (M+H)⁺ peak should be observed at m/z 259.1077.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Common fragmentation would involve the cleavage of the amide bond.

Diagram of the Analytical Workflow

Caption: A comprehensive workflow for the structural analysis of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Generalized Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Key FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy |

| ~1680 | C=O stretch | Amide I band |

| ~1600, ~1520 | C=C stretch | Aromatic |

| ~1250, ~1030 | C-O stretch | Aryl ether |

Single Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure and confirmation of the solid-state conformation, single crystal X-ray diffraction is the gold standard. This technique requires the growth of a high-quality single crystal of the compound. While not always feasible, it provides definitive structural proof. The planarity of the pyridine and phenyl rings, as well as the dihedral angle between them, can be precisely determined.[6]

Conclusion

The structural analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide requires a synergistic application of synthetic chemistry and modern analytical techniques. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this and related molecules. The combination of NMR, mass spectrometry, and FTIR spectroscopy allows for a comprehensive and self-validating approach to structural elucidation, ensuring the scientific integrity of subsequent biological or material science investigations.

References

-

ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

-

MDPI. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

-

PMC. (2021, September 1). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

-

IJNRD. (2024, February). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore Frontier: 3,4-Dimethoxyphenyl Picolinamides in Kinase Inhibition and Beyond

The following technical guide synthesizes current literature regarding 3,4-dimethoxyphenyl picolinamide derivatives, focusing on their emergence as privileged scaffolds in kinase inhibition and medicinal chemistry.

Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3,4-dimethoxyphenyl picolinamide scaffold represents a strategic convergence of two privileged structures: the picolinamide (pyridine-2-carboxamide) "head" and the electron-rich 3,4-dimethoxyaniline "tail." While picolinamides are historically recognized in agrochemistry (e.g., Picolinafen), recent literature has repositioned this specific derivative class as potent Tyrosine Kinase Inhibitors (TKIs) .

This guide reviews the transition of this scaffold from simple amide derivatives to complex hybrid inhibitors targeting VEGFR-2 , c-Met , and Syk kinases. The 3,4-dimethoxy substitution pattern is not merely cosmetic; it is a critical determinant for metabolic stability and hydrophobic pocket occupancy in ATP-binding sites.

Chemical Space & Structural Logic

The Scaffold Architecture

The molecule consists of three distinct domains, each serving a specific pharmacological function:

-

The Head (Picolinic Acid): Acts as a bidentate ligand. The pyridine nitrogen and the amide oxygen often chelate metals or form crucial hydrogen bonds with the "hinge region" of kinase domains (e.g., Cys919 in VEGFR-2).

-

The Linker (Amide Bond): Provides rigid geometry, orienting the aromatic rings.

-

The Tail (3,4-Dimethoxyphenyl): A lipophilic moiety designed to occupy the hydrophobic "back pocket" (allosteric site) of enzymes. The methoxy groups function as hydrogen bond acceptors and metabolic blocks against ring oxidation.

Why 3,4-Dimethoxy?

In Structure-Activity Relationship (SAR) studies, the 3,4-dimethoxy pattern consistently outperforms unsubstituted or mono-substituted analogs.

-

Electronic Effect: The electron-donating methoxy groups increase the electron density of the phenyl ring, enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket. -

Solubility: Unlike purely lipophilic alkyl chains, the oxygen atoms improve aqueous solubility while maintaining the lipophilicity required for membrane permeability.

Synthetic Methodologies

The synthesis of N-(3,4-dimethoxyphenyl)picolinamides is robust, typically achieving high yields (>80%) via amide coupling. Below is the field-standard protocol derived from recent medicinal chemistry campaigns.

Protocol: HATU-Mediated Amide Coupling

This method is preferred over acyl chlorides for picolinic acids to prevent self-catalysis or decarboxylation issues.

Reagents:

-

Substrate A: Picolinic acid derivative (1.0 equiv)

-

Substrate B: 3,4-Dimethoxyaniline (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

-

Activation: Dissolve Substrate A in DMF under

atmosphere. Add DIPEA and stir for 10 minutes. -

Coupling: Add HATU and stir for 15 minutes to form the activated ester.

-

Addition: Dropwise add 3,4-dimethoxyaniline dissolved in minimal DMF.

-

Reaction: Stir at RT for 4–12 hours (Monitor via TLC: 50% EtOAc/Hexane).

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Purification: Recrystallize from Ethanol or flash chromatography (SiO2).

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Figure 1: HATU-mediated coupling strategy for generating the core scaffold.

Biological Applications & Mechanisms

VEGFR-2 Kinase Inhibition

The most prominent application of this scaffold is in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are critical for anti-angiogenic cancer therapy.[1]

-

Mechanism: The picolinamide nitrogen and amide NH form a "donor-acceptor" motif that binds to the ATP-binding hinge region of VEGFR-2 (Glu885 and Cys919).

-

Key Findings: A 2019 study demonstrated that hybridizing the picolinamide scaffold with urea moieties (mimicking Sorafenib) resulted in compounds with

values as low as 27 nM against VEGFR-2. -

The 3,4-Dimethoxy Role: In these hybrids, the dimethoxyphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the "DFG-out" (inactive) conformation of the kinase.

Quantitative Data Summary (Anticancer Activity)

The following table summarizes cytotoxicity data (

| Compound Class | Cell Line | Target | IC50 (µM) | Reference |

| Picolinamide-Urea Hybrid | A549 (Lung) | VEGFR-2 | 12.5 | [Zhang et al., 2019] |

| Picolinamide-Urea Hybrid | HepG2 (Liver) | VEGFR-2 | 20.6 | [Zhang et al., 2019] |

| N-Methylpicolinamide | MCF-7 (Breast) | General Cytotoxicity | 5.2 | [Li et al., 2019] |

| Sorafenib (Control) | A549 | VEGFR-2 | 19.3 | Standard |

Syk Kinase Inhibition (Structural Analog)

While not a strict picolinamide, the drug BAY 61-3606 utilizes a highly similar nicotinamide core with a 3,4-dimethoxyphenyl tail.

-

Relevance: It validates the 3,4-dimethoxyphenyl group as a high-affinity binder for the Syk kinase ATP pocket.

-

Potency:

.[2] -

Insight: The switch from nicotinamide (3-position) to picolinamide (2-position) in new derivatives often alters selectivity from Syk to VEGFR or c-Met due to the change in the nitrogen-to-amide bite angle.

Visualization: Mechanism of Action (Kinase Binding)

This diagram models the interaction of the scaffold within a generic Kinase ATP-binding pocket.

Figure 2: Pharmacophore mapping of the inhibitor within the kinase active site.

Future Outlook & Challenges

The 3,4-dimethoxyphenyl picolinamide scaffold is maturing from a simple intermediate to a sophisticated "warhead" carrier.

-

Metabolic Liability: The methoxy groups are susceptible to O-demethylation by Cytochrome P450 enzymes. Future iterations often replace these with difluoromethoxy or trifluoromethoxy groups to enhance metabolic stability while retaining electronic properties.

-

Selectivity: Because picolinamides bind the highly conserved ATP hinge region, off-target toxicity is a risk. Derivatization at the pyridine 4-position (e.g., adding phenoxy groups) is the current trend to improve selectivity profiles.

References

-

Zhang, H., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Bioorganic Chemistry.[1][3][4][5][6]

-

Li, Q., et al. (2019). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies.[3] Bioorganic Chemistry.[1][3][4][5][6][7]

-

Yamamoto, N., et al. (2003). The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents.[2] Journal of Pharmacology and Experimental Therapeutics.[2]

-

BenchChem Protocols. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (Cited for general amide/sulfonamide coupling conditions relevant to the aniline tail).

Sources

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 7. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Polypharmacological Potential of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide: Mechanisms, Workflows, and Target Validation

Executive Summary

As modern drug discovery pivots from single-target paradigms to rational polypharmacology, small-molecule scaffolds with versatile, high-affinity binding modes are of paramount importance. N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide (a dimethoxyphenyl picolinamide) represents a privileged structural motif.

This technical whitepaper deconstructs the mechanistic rationale behind this compound. By analyzing the synergistic effects of its picolinamide core and 3,4-dimethoxyphenyl tail, we provide a comprehensive guide to its potential as a kinase inhibitor and epigenetic modulator, alongside the self-validating experimental protocols required for rigorous preclinical evaluation.

Part 1: Pharmacophore Deconstruction & Mechanistic Rationale

The structural elegance of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide lies in its bipartite nature, which allows it to interface with multiple distinct protein families:

-

The Picolinamide Core: The pyridine nitrogen and the adjacent amide NH form a highly effective bidentate hydrogen-bonding system. This motif is classically deployed to anchor molecules into the ATP-binding hinge region of kinases, or to act as a metal-chelating warhead in metalloenzymes.

-

The 3,4-Dimethoxyphenyl Tail: This electron-rich aromatic system is a proven bioisostere for occupying hydrophobic specificity pockets. The methoxy oxygens act as critical hydrogen-bond acceptors, frequently utilized to mimic acetylated lysine in epigenetic readers or to target the active site flap of neurotherapeutic targets 1.

Primary Mechanism: Kinase Inhibition (GAK / p38 MAPK)

In the context of virology and oncology, targeting host kinases like Cyclin G-associated kinase (GAK) is a validated strategy. The picolinamide core acts as a competitive ATP-mimetic. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the amide NH donates a hydrogen bond to the backbone carbonyl. Simultaneously, the 3,4-dimethoxyphenyl group projects into the hydrophobic pocket adjacent to the DFG motif, stabilizing the inactive kinase conformation. This dual-action binding effectively halts clathrin-mediated endocytosis, a pathway hijacked by numerous viral pathogens 2.

Figure 1: Mechanism of GAK kinase inhibition by the picolinamide scaffold.

Secondary Mechanism: Epigenetic Modulation via BRD4

Beyond kinase inhibition, the 3,4-dimethoxyphenyl moiety is uniquely suited for epigenetic targeting. In Bromodomain-containing protein 4 (BRD4), the binding pocket naturally accommodates acetylated lysine (KAc). The dimethoxyphenyl group mimics the spatial and electrostatic profile of KAc, while the picolinamide core engages the conserved Asparagine (Asn140) via water-mediated hydrogen bonds. This competitive displacement downregulates MYC oncogene transcription, leading to robust cell cycle arrest 3.

Figure 2: Competitive displacement of acetylated lysine in BRD4.

Part 2: Quantitative Data Summary

To contextualize the compound's polypharmacological profile, we summarize representative binding affinities and putative binding modes based on structurally analogous picolinamide derivatives evaluated in recent literature.

| Target Class | Specific Target | Putative Binding Mode | Representative IC₅₀ Range |

| Kinase | GAK / p38 MAPK | Hinge-binding (Bidentate H-bond via picolinamide) | 10 nM – 500 nM |

| Epigenetic Reader | BRD4 (BD1/BD2) | KAc Mimicry (Hydrophobic Pocket via dimethoxyphenyl) | 50 nM – 1,000 nM |

| Protease | BACE1 | Active Site Flap Interaction | 200 nM – 1,500 nM |

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a single biochemical assay is insufficient. As a standard of practice, demonstrating biochemical affinity must be coupled with live-cell target engagement to rule out false positives caused by assay interference or poor membrane permeability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: Traditional absorbance or luminescence assays are prone to compound autofluorescence interference—a common issue with highly conjugated aromatic systems. TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The long emission half-life of europium allows for a time-delayed reading, eliminating background noise and ensuring that the calculated IC₅₀ is a true reflection of binding affinity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., GAK) to a 2X working concentration.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide in 100% DMSO. Transfer to a 384-well low-volume plate (ensuring final DMSO concentration remains <1%).

-

Pre-Equilibration: Add the 2X kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding, preventing the tracer from artificially skewing the initial binding kinetics.

-

Tracer Addition: Add the ATP-competitive fluorescent tracer and Europium-anti-tag antibody.

-

Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine target displacement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Biochemical assays do not account for cell permeability or intracellular competition with millimolar concentrations of endogenous ATP. CETSA validates that the compound physically binds the target inside a living cell by measuring the thermal stabilization conferred by the ligand. This creates a self-validating loop with the TR-FRET data.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cells (e.g., HeLa) and incubate with 10 µM of the compound or a DMSO control for 2 hours to ensure steady-state intracellular distribution.

-

Thermal Aliquoting: Harvest the cells, resuspend in PBS supplemented with protease inhibitors, and divide equally into 8 PCR tubes.

-

Thermal Gradient: Subject each aliquot to a distinct temperature (ranging from 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for precipitation of denatured proteins.

-

Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Quantification: Analyze the soluble fraction via Western Blot targeting the protein of interest. Plot the melt curve to determine the shift in aggregation temperature (ΔTagg). A positive shift confirms live-cell target engagement.

Figure 3: CETSA workflow for live-cell target engagement validation.

References

- Targeting the BACE1 Active Site Flap Leads to a Potent Inhibitor That Elicits Robust Brain Aβ Reduction in Rodents Source: PMC / ACS Publications URL

- Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase Source: MDPI URL

- Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation Source: ACS Chemical Biology URL

Sources

- 1. Targeting the BACE1 Active Site Flap Leads to a Potent Inhibitor That Elicits Robust Brain Aβ Reduction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

[1]

Executive Summary & Structural Analysis[1][2][3][4]

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a critical pharmacophore often found in kinase inhibitors and anti-inflammatory agents.[1] Its structure comprises a basic pyridine ring, a rigid amide linker, and an electron-rich 3,4-dimethoxyphenyl moiety.[1]

In the absence of a publicly available, validated solubility database for this specific derivative, this guide provides a first-principles predictive framework and a rigorous experimental protocol for determining its solubility profile. Accurate solubility data is the cornerstone of crystallization process design, yield optimization, and bioavailability enhancement.[1]

Structural Determinants of Solubility

-

Pyridine Moiety (Basic Center): Provides pH-dependent solubility.[1] The pyridine nitrogen (

) acts as a hydrogen bond acceptor.[1] -

Amide Linker: Acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in protic solvents like alcohols.[1]

-

3,4-Dimethoxyphenyl Group: Increases lipophilicity (

) compared to unsubstituted pyridine-carboxamides, reducing water solubility but enhancing affinity for chlorinated solvents and aromatic hydrocarbons.[1]

Predicted Solubility Profile (Hansen Space)

Based on Group Contribution Methods (Fedors/Van Krevelen) and structural analogs (e.g., Pyrazinamide, Picolinamide derivatives), the theoretical solubility hierarchy is categorized below. This hypothesis serves as the starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | H-bonding with amide/pyridine; solubility decreases as alkyl chain length increases.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces and weak H-bonding; excellent for extraction.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for crystallization (antisolvent potential); moderate polarity match.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Low to Negligible | High interfacial tension; lack of H-bonding capability.[1] |

| Aqueous | Water (pH 7) | Very Low | Hydrophobic effect dominates.[1] |

| Acidic Aqueous | 0.1 M HCl | High | Protonation of pyridine nitrogen forms a soluble salt. |

Experimental Protocol: Determination of Solubility

To generate high-fidelity data suitable for thermodynamic modeling, we utilize the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV analysis .[1]

Workflow Visualization

Figure 1: Standardized workflow for isothermal solubility determination.

Detailed Methodology

Step 1: Preparation of Supersaturated Solutions

-

Weigh approximately 500 mg of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide into a double-jacketed glass vessel.

-

Add 10 mL of the target solvent (e.g., Ethanol).[1]

-

Connect the vessel to a thermostatic water bath controlled to

.

Step 2: Equilibration

-

Stir the mixture magnetically at 400 rpm.

-

Allow equilibration for 24–48 hours . Note: Check for solid phase presence visually.[1] If the solid dissolves completely, add more compound until a persistent suspension is observed.[1]

Step 3: Sampling & Filtration

-

Stop stirring and allow the suspension to settle for 30 minutes at the set temperature.

-

Using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter , withdraw 1 mL of the supernatant.[1] Critical: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

Step 4: Quantification (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1]

-

Wavelength: 254 nm (Targeting the benzamide/pyridine chromophore).[1]

-

Calculation: Convert peak area to concentration (

, mol/L) using a calibration curve, then calculate mole fraction (

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions and is the industry standard for correlating solubility data.

-

: Mole fraction solubility.[1][2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Absolute temperature (K).[1][5]

- : Empirical model parameters derived via multivariate regression.

Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.

1Interpretation Guide:

-

Positive

: Endothermic dissolution (Solubility increases with temperature).[1] -

Positive

: Entropy-driven process (Disorder increases upon dissolving).[1]

Thermodynamic Cycle Visualization

Figure 2: Born-Haber cycle representing the dissolution process.[1] Total enthalpy of solution is the sum of the enthalpy of fusion and enthalpy of mixing.

Critical Applications in Process Design

Crystallization Solvent Selection

Based on the general profile of picolinamides:

-

Solvent: Ethanol or Methanol (High temperature solubility, steep curve).[1]

-

Anti-solvent: Water or Heptane (Low solubility).[1]

-

Process: Cooling crystallization from Ethanol, or Anti-solvent addition (Water) to an Ethanol solution.[1]

Polymorph Control

Pyridine-carboxamides are prone to polymorphism due to conformational flexibility (rotation around the amide bond).[1]

-

Recommendation: Perform solubility measurements on the isolated solid from each solvent after the experiment. Analyze via PXRD (Powder X-Ray Diffraction) to ensure no phase transition (e.g., Solvate formation) occurred during equilibration.

References

-

General Protocol for Solubility Measurement

- Shake-Flask Method Standards.

-

Source:[1]

-

Thermodynamic Modeling of Pyridine-Carboxamides

-

Structural Analogs & Crystal Data

- Crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides.

-

Source:[1]

-

Apelblat Equation Application

(Note: As specific experimental data for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is not present in the open literature, the protocols above describe the mandatory validation steps required to generate this data for regulatory or development purposes.)

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents | MDPI [mdpi.com]

- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pub.vito.be [pub.vito.be]

Structural and Mechanistic Profiling of Hydrogen Bonding in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Executive Summary

In rational drug design and supramolecular chemistry, the precise mapping of non-covalent interactions is paramount. N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide represents a highly privileged structural motif, merging a picolinamide core with an electron-rich dimethoxyphenyl system. This whitepaper provides an in-depth mechanistic analysis of its hydrogen bond donor (HBD) and acceptor (HBA) profile. By dissecting the stereoelectronic behavior of this molecule, we elucidate how its internal conformational locking dictates its macroscopic physicochemical properties, and we provide field-proven, self-validating experimental workflows for characterizing these interactions.

Molecular Architecture & Hydrogen Bond Enumeration

To accurately predict the pharmacokinetic behavior (e.g., membrane permeability, lipophilicity) of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, one must distinguish between its theoretical (Lipinski) and functional hydrogen bonding capacities.

-

Hydrogen Bond Donors (HBD): The molecule possesses a single HBD site: the secondary amide nitrogen (N-H).

-

Hydrogen Bond Acceptors (HBA): According to Lipinski's Rule of Five (sum of N and O atoms), the theoretical HBA count is 5 (C14H14N2O3). However, functional stereoelectronics dictate otherwise. The amide nitrogen's lone pair is heavily delocalized into the adjacent carbonyl π-system, rendering it a negligible hydrogen bond acceptor[1]. Therefore, the functional HBA count is 4 .

Table 1: Quantitative Summary of Hydrogen Bonding Sites

| Functional Group | Lipinski Role | Functional Role | Atom Hybridization | H-Bonding Capacity |

| Amide N-H | Donor (1) | Donor (1) | sp² (delocalized) | Strong Donor |

| Pyridine N | Acceptor (1) | Acceptor (1) | sp² | Strong Acceptor |

| Amide C=O | Acceptor (1) | Acceptor (1) | sp² | Strong Acceptor |

| Methoxy -O- (x2) | Acceptor (2) | Acceptor (2) | sp³ | Moderate Acceptor |

| Amide Nitrogen | Acceptor (1) | None | sp² (delocalized) | Negligible[1] |

Intramolecular Hydrogen Bonding: The Conformational Lock

The defining structural feature of pyridine-2-carboxamides is their propensity to form a highly stable, 5-membered intramolecular hydrogen bond between the amide N-H (donor) and the pyridine nitrogen (acceptor)[2].

Mechanistic Causality: This intramolecular interaction is not merely a static structural feature; it is a thermodynamic driver that locks the molecule into a coplanar syn-conformation. By sequestering the highly polar N-H group internally, the molecule effectively reduces its polar surface area (PSA), which is a critical strategy for enhancing passive membrane permeability in drug development.

Furthermore, advanced density functional theory (DFT) and NMR studies reveal a profound polarization effect : the formation of this intramolecular H-bond polarizes the electron density across the amide π-system, cooperatively increasing the electron density at the carbonyl oxygen. This makes the carbonyl oxygen a significantly stronger intermolecular hydrogen bond acceptor than it would be in the absence of the internal lock[2].

Logical flow of hydrogen bonding networks and polarization effects in the target molecule.

Intermolecular Networks and Supramolecular Assembly

While the N-H donor is internally sequestered, the remaining functional acceptors (the highly polarized carbonyl oxygen and the two methoxy oxygens) actively drive supramolecular assembly.

Crystallographic analyses of analogous substituted pyridine-2-carboxamides demonstrate that these molecules typically avoid classical N-H···O intermolecular networks (since the N-H is occupied). Instead, the crystal packing is governed by unconventional C-H···O interactions and robust π-π stacking[3]. The planar nature of the locked picolinamide core, combined with the electron-rich dimethoxyphenyl ring, facilitates stepped or staircase-like 1D and 2D molecular stacking in the solid state[3][4]. The methoxy groups further act as flexible hinges that can accept hydrogen bonds from surrounding solvent molecules or co-formers in pharmaceutical co-crystals[5].

Experimental Workflows for H-Bond Characterization

To empirically validate the presence and strength of the intramolecular hydrogen bond in N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, Variable-Temperature ¹H-NMR (VT-NMR) is the industry gold standard.

The Self-Validating Principle: Intermolecular H-bonds are highly sensitive to thermal disruption; as temperature increases, solvent-solute bonds break, causing the proton signal to shift significantly upfield. Conversely, a strong intramolecular H-bond is sterically shielded and thermodynamically stable, resulting in minimal chemical shift perturbation. By testing the molecule in both a non-polar solvent (CDCl₃) and a strongly competing polar solvent (DMSO-d₆), the protocol acts as a self-validating system. If the internal lock is robust, it will outcompete the DMSO environment, yielding a low temperature coefficient in both media.

Protocol: Variable-Temperature ¹H-NMR (VT-NMR)

-

Sample Preparation: Prepare two parallel 5–10 mM solutions of the compound—one in CDCl₃ (non-competing) and one in DMSO-d₆ (strong H-bond acceptor).

-

Spectral Acquisition: Acquire high-resolution ¹H-NMR spectra at 5 K intervals from 298 K to 328 K. Ensure the sample equilibrates for at least 3 minutes at each temperature step before acquisition.

-

Chemical Shift Tracking: Extract the exact chemical shift (δ, in ppm) of the amide N-H proton at each temperature point.

-

Data Regression: Plot δ against Temperature (T). Perform a linear regression to determine the slope, which represents the temperature coefficient (Δδ/ΔT) in ppb/K.

-

Interpretation:

-

A value of |Δδ/ΔT| < 3 ppb/K confirms a strong, solvent-shielded intramolecular hydrogen bond.

-

A value of |Δδ/ΔT| > 4.5 ppb/K indicates solvent-exposed intermolecular hydrogen bonding.

-

Step-by-step variable-temperature NMR workflow for validating intramolecular hydrogen bonds.

References

1.[3] Wilson, C. R., & Munro, O. Q. (2010). "Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides." Acta Crystallographica Section C, 66(10), o513-o516. URL:[Link] 2.[4] Delgado, G. E., et al. (2012). "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide." Crystal Structure Theory and Applications, 1(3), 30-34. URL:[Link] 3.[2] Hunter, C. A., et al. (2023). "Polarisation effects on the H-bond acceptor properties of secondary amides." Chemical Science (RSC). URL:[Link] 4.[1] Chemistry Stack Exchange. (2015). "Can an amide nitrogen be a hydrogen bond acceptor?" URL:[Link] 5.[5] University of Granada (UGR) Researchers. (2022). "Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides." MDPI Crystals. URL:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Polarisation effects on the H-bond acceptor properties of secondary amides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03823H [pubs.rsc.org]

- 3. Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide [scirp.org]

- 5. digibug.ugr.es [digibug.ugr.es]

Methodological & Application

synthesis protocol for N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide from picolinic acid

An Application Note for the Synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide from Picolinic Acid

Abstract

This application note provides a comprehensive guide for the synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, a valuable scaffold in medicinal chemistry and materials science. We present two robust and well-established protocols for the crucial amide bond formation step, starting from picolinic acid and 3,4-dimethoxyaniline. The first protocol utilizes thionyl chloride for the generation of a highly reactive picolinoyl chloride intermediate. The second, milder approach employs a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This guide offers in-depth explanations of the causality behind experimental choices, detailed step-by-step procedures, safety protocols, troubleshooting advice, and characterization data to ensure reproducible and successful synthesis.

Introduction and Rationale

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1] Its prevalence in pharmaceuticals and functional materials makes the development of efficient amidation methods a critical endeavor. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

This document details two distinct and widely adopted strategies to synthesize N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide:

-

Method A: The Acid Chloride Route. This classic approach involves converting picolinic acid into its highly electrophilic acid chloride derivative using thionyl chloride (SOCl₂).[2] This intermediate reacts rapidly with the amine to form the desired amide.[] While highly effective, this method requires careful handling of the corrosive and water-sensitive reagent.

-

Method B: The Carbodiimide Coupling Route. This modern approach utilizes a coupling agent, such as EDC, to activate the carboxylic acid in situ.[4] Additives like HOBt are crucial, as they form an active ester intermediate that enhances reaction efficiency and minimizes side reactions.[5][6] This method is prized for its mild reaction conditions and broad functional group tolerance.

By presenting both protocols, researchers can select the most appropriate method based on reagent availability, scale, and substrate sensitivity.

Reaction Scheme & Mechanisms

Overall Synthesis:

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | - | Irritant |

| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 90-92 | 272-273 | Toxic, Irritant |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | -105 | 79 | Corrosive, Lachrymator |

| EDC Hydrochloride | C₉H₁₇N₃·HCl | 191.70 | 118-120 | - | Irritant |

| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | 155-158 | - | Flammable Solid |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -97 | 40 | Carcinogen |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |

| Standard Glassware | - | - | - | - | - |

| Magnetic Stirrer/Hotplate | - | - | - | - | - |

| Rotary Evaporator | - | - | - | - | - |

| TLC Plates (Silica) | - | - | - | - | - |

| Chromatography Column | - | - | - | - | - |

Protocol A: Synthesis via Picolinoyl Chloride

Step 1: Formation of Picolinoyl Chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add picolinic acid (1.23 g, 10.0 mmol).

-

IN A CERTIFIED FUME HOOD , add thionyl chloride (4.4 mL, 60.0 mmol, 6.0 equiv.). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction. 3[]. Heat the suspension to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases. 4[7]. Allow the solution to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended). Co-evaporation with toluene (2 x 10 mL) can help remove the last traces. T[8]he resulting orange/brown oil is picolinoyl chloride and is used immediately in the next step.

Step 2: Amide Coupling

-

In a separate 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 equiv.) and triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv.) in anhydrous dichloromethane (DCM, 50 mL).

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude picolinoyl chloride from Step 1 in anhydrous DCM (20 mL).

-

Add the picolinoyl chloride solution dropwise to the stirring amine solution over 20-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours or until TLC analysis indicates the consumption of the starting material.

[7]Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to afford the pure product.

Protocol B: Synthesis via EDC/HOBt Coupling

Step 1: One-Pot Amide Coupling

-

To a 250 mL round-bottom flask, add picolinic acid (1.23 g, 10.0 mmol, 1.0 equiv.), 3,4-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 equiv.), and HOBt hydrate (1.69 g, 11.0 mmol, 1.1 equiv.).

-

Add anhydrous DMF or DCM (80 mL) and stir to dissolve. If using DCM, N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 equiv.) can be added.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. The reaction mixture may become thick but should remain stirrable. 5[11]. Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The formation of a new, less polar spot and the disappearance of the amine spot indicate reaction progression.

Step 2: Work-up and Purification

-

If DMF was used as the solvent, pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL). If DCM was used, simply add water (100 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes are critical for removing the water-soluble urea byproduct and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or recrystallization as described in Protocol A.

[10]### 4. Characterization and Data

The final product, N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide, should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| Melting Point | Literature values vary; typically in the range of 120-135 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.9 (s, 1H, NH), 8.6 (d, 1H, Py-H6), 8.3 (d, 1H, Py-H3), 7.9 (t, 1H, Py-H4), 7.5 (m, 1H, Py-H5), 7.3 (d, 1H, Ar-H2), 6.9 (dd, 1H, Ar-H6), 6.8 (d, 1H, Ar-H5), 3.9 (s, 6H, 2x-OCH₃). Note: Chemical shifts are approximate. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 162.0 (C=O), 150.0 (Py-C2), 149.0 (Ar-C4), 148.2 (Py-C6), 145.8 (Ar-C3), 137.5 (Py-C4), 131.0 (Ar-C1), 126.5 (Py-C5), 122.5 (Py-C3), 111.8 (Ar-C6), 111.3 (Ar-C5), 104.5 (Ar-C2), 56.0 (-OCH₃), 55.9 (-OCH₃). Note: Chemical shifts are approximate. |

| Mass Spec (ESI+) | m/z: 259.10 [M+H]⁺, 281.08 [M+Na]⁺ |

Safety and Hazard Management

Trustworthiness in science begins with safety. All procedures must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): This substance is extremely hazardous. It is highly corrosive, toxic if inhaled, and causes severe skin and eye burns. I[12][13]t reacts violently with water to release toxic gases (HCl and SO₂). [14][15]ALWAYS handle in a certified chemical fume hood. Ensure no water is present in the reaction flask. Quench any residual thionyl chloride and contaminated glassware carefully with a slow addition to a basic solution (like 10% NaOH) in an ice bath.

-

Carbodiimides (EDC): EDC is an irritant and a potential sensitizer. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Handle these solvents with care, minimizing exposure.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive reagents (e.g., hydrolyzed SOCl₂ or EDC).- Insufficient reaction time or temperature.- Poor quality starting materials. | - Use fresh, high-purity reagents.- Monitor the reaction by TLC to ensure completion; extend reaction time if necessary.- Confirm the identity and purity of starting materials. |

| Incomplete Reaction | - Insufficient amount of coupling/activation reagent.- Steric hindrance (less of an issue for this specific reaction). | - Use a slight excess (1.1-1.2 equiv.) of the coupling/activation reagent.- For EDC coupling, ensure the reaction is stirred efficiently. |

| Product contaminated with starting amine | - Insufficient amount of picolinic acid or activated intermediate. | - Ensure accurate stoichiometry. Use a slight excess (1.05 equiv.) of the picolinic acid component.- Purify carefully via column chromatography. |

| Formation of 4-chloro-picolinamide (SOCl₂ method) | - Reaction of the pyridine ring with thionyl chloride at high temperatures. | [7][16] - Perform the activation at the lowest effective temperature.- Minimize the reaction time for the acid chloride formation step.- Separate the chlorinated byproduct during column chromatography. |

| Difficulty removing urea byproduct (EDC method) | - Urea is sparingly soluble in some organic solvents. | - Perform multiple aqueous washes (including dilute HCl) during work-up.- If the product is stable, stirring the crude mixture in 1M HCl and filtering can sometimes remove the urea. |

Workflow Visualization

Caption: A typical experimental workflow for amide synthesis and purification.

References

- Benchchem. Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- 4.2.6: Chemistry of Amides. (2022, October 4). Chemistry LibreTexts.

- Proposed mechanism for the production of acid chlorides using thionyl.... (n.d.).

- WO2021076681A1 - Process for synthesis of picolinamides. (n.d.).

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.

- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry. (2007, October 12).

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.).

- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).

- The Reductive Cleavage Of Picolinic Amides | Request PDF. (n.d.).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Benchchem.

- Thionyl chloride - SAFETY D

- Thionyl chloride - Safety D

- Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. (n.d.). Organic Chemistry Portal.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC.

- Thionyl chloride - Safety Data Sheet. (2026, January 17). ChemicalBook.

- SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.

- SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.

- Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). Online Publishing @ NIScPR.

- (PDF) N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride. (2025, October 16).

- 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. (2020, July 13). MDPI.

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC.

- Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). (n.d.).

- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid. (n.d.).

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.

- Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibit. (2022, February 24). Semantic Scholar.

- Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. op.niscair.res.in [op.niscair.res.in]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. westliberty.edu [westliberty.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Amide Coupling of 3,4-Dimethoxyaniline and Picolinic Acid

Introduction: The Significance of the Picolinamide Linkage in Modern Chemistry

The amide bond is a cornerstone of chemical synthesis, most notably in the fields of medicinal chemistry and drug development, where it is the most frequently formed bond.[1] Its prevalence stems from its remarkable stability and its presence as a fundamental structural motif in peptides and proteins. The specific amide linkage between a heterocyclic carboxylic acid, such as picolinic acid, and an aromatic amine, like 3,4-dimethoxyaniline, generates a picolinamide scaffold. This structure is of significant interest as it can act as a ligand, a protecting group, or a directing group in transition-metal-catalyzed C-H activation reactions.[2]

3,4-Dimethoxyaniline is an electron-rich aromatic amine, a feature that can influence its nucleophilicity and reactivity in coupling reactions. Picolinic acid, or pyridine-2-carboxylic acid, introduces a heterocyclic nitrogen atom that can potentially coordinate with reagents and influence the reaction pathway. The successful and high-yielding synthesis of N-(3,4-dimethoxyphenyl)picolinamide is therefore a critical transformation for accessing a wide array of potentially bioactive molecules and complex chemical architectures.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective amide coupling of 3,4-dimethoxyaniline and picolinic acid. It offers a comparative analysis of two robust and widely adopted coupling methodologies: one based on a carbodiimide reagent (EDC/HOBt) and the other on a uronium salt reagent (HATU). The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Guiding Principles: A Tale of Two Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid to overcome a significant activation energy barrier. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent is paramount and dictates the reaction mechanism, efficiency, and the spectrum of potential side reactions.

The Carbodiimide Approach: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is a workhorse in amide synthesis.[3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[4] To mitigate this and to suppress potential racemization if chiral centers are present, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always employed.[5] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then readily attacked by the amine to furnish the desired amide.[3][5]

The Uronium/Aminium Salt Approach: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction kinetics, even with challenging substrates. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is a superior leaving group compared to HOBt, which accounts for the enhanced reactivity and reduced side reactions.

Comparative Overview of Reaction Conditions

The selection of a specific protocol often depends on factors such as substrate reactivity, desired purity, cost of reagents, and ease of workup. Below is a summary of typical conditions for the two primary methods discussed.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC (1.2 equiv) | HATU (1.1 equiv) |

| Additive | HOBt (1.1 equiv) | None (HOAt is part of HATU) |

| Base | DIPEA or Triethylamine (2.0-3.0 equiv) | DIPEA (2.0-3.0 equiv) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 12-24 hours | 2-6 hours |

| Workup | Aqueous wash to remove urea byproduct | Aqueous wash |

| Pros | Cost-effective, readily available reagents | High efficiency, fast reaction, good for challenging substrates |

| Cons | Longer reaction times, potential for N-acylurea byproduct | Higher cost, hygroscopic reagent |

Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of 3,4-dimethoxyaniline and picolinic acid.

General Experimental Workflow

The overall process for both protocols can be visualized as a sequence of activation followed by nucleophilic attack and subsequent purification.

Caption: General workflow for the amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for routine amide bond formation.

Materials:

-

Picolinic acid (1.0 equiv)

-

3,4-Dimethoxyaniline (1.0 equiv)

-

EDC (1.2 equiv)

-

HOBt (1.1 equiv)

-

DIPEA or Triethylamine (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 equiv), 3,4-dimethoxyaniline (1.0 equiv), and HOBt (1.1 equiv).

-

Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Add DIPEA (2.5 equiv) to the stirred solution.

-

Add EDC (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the water-soluble urea byproduct and excess reagents.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3,4-dimethoxyphenyl)picolinamide.

Protocol 2: HATU Mediated Coupling

This protocol is highly efficient and recommended for rapid amide bond formation, or when coupling less reactive partners.

Materials:

-

Picolinic acid (1.0 equiv)

-

3,4-Dimethoxyaniline (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl (aq) or Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere, add picolinic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

-

Add DIPEA (2.5 equiv) to the solution and stir at room temperature for 15-20 minutes. This "pre-activation" step forms the reactive OAt-ester.

-

Add 3,4-dimethoxyaniline (1.1 equiv) to the reaction mixture.

-

Stir at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl or saturated NH₄Cl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography to afford the pure amide.

Reaction Mechanisms Illustrated

Understanding the mechanistic pathways is crucial for troubleshooting and optimizing reaction conditions.

EDC/HOBt Mechanism

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HATU Mechanism

Caption: Mechanism of HATU mediated amide coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive reagents (moisture contamination).2. Insufficient activation of the carboxylic acid.3. Low nucleophilicity of the aniline. | 1. Use anhydrous solvents and fresh reagents. HATU is particularly sensitive to moisture.2. For EDC/HOBt, ensure proper stoichiometry. For sluggish reactions, switch to a more powerful reagent like HATU.3. Pre-activation of the carboxylic acid with HATU for 15-20 min before adding the aniline can improve yields. |

| Formation of Side Products | 1. With EDC, rearrangement of the O-acylisourea to N-acylurea.2. Dimerization of the activated picolinic acid. | 1. Ensure HOBt is used with EDC. Perform the reaction at 0 °C to minimize this side reaction.[3]2. Add the amine promptly after the pre-activation step. Use a slight excess of the amine (1.1-1.2 equiv). |

| Difficult Purification | 1. With EDC, the urea byproduct can sometimes be difficult to remove if it is not fully water-soluble.2. Co-elution of product with unreacted starting materials or byproducts. | 1. Ensure thorough aqueous washes. If the urea precipitates, it may be removed by filtration before the aqueous workup.2. Optimize TLC/column chromatography conditions. A different solvent system or using a gradient elution may be necessary. |

Conclusion

The amide coupling of 3,4-dimethoxyaniline and picolinic acid is a readily achievable transformation that provides access to valuable picolinamide structures. The choice between an EDC/HOBt-based protocol and a HATU-based protocol will depend on the specific needs of the researcher, balancing factors of cost, reaction time, and efficiency. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can confidently and successfully synthesize the target amide, paving the way for further discoveries in their respective fields.

References

- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.